4-METHYL-N~1~-(4-NITROPHENYL)-3-(PIPERIDINOSULFONYL)BENZAMIDE
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Overview
Description
4-METHYL-N~1~-(4-NITROPHENYL)-3-(PIPERIDINOSULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of a piperidine ring, a nitrophenyl group, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-(4-NITROPHENYL)-3-(PIPERIDINOSULFONYL)BENZAMIDE typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with ammonia to yield 4-methylbenzamide.
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Introduction of the Piperidine Ring: : The next step involves the introduction of the piperidine ring. This can be done by reacting 4-methylbenzamide with piperidine in the presence of a suitable catalyst, such as triethylamine, to form 4-methyl-N-(piperidin-1-yl)benzamide.
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Sulfonylation: : The sulfonyl group is introduced by reacting 4-methyl-N-(piperidin-1-yl)benzamide with chlorosulfonic acid to form 4-methyl-N-(piperidin-1-yl)sulfonylbenzamide.
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Nitration: : The final step involves the nitration of the benzamide core. This can be achieved by reacting 4-methyl-N-(piperidin-1-yl)sulfonylbenzamide with nitric acid in the presence of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
4-METHYL-N~1~-(4-NITROPHENYL)-3-(PIPERIDINOSULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-(4-NITROPHENYL)-3-(PIPERIDINOSULFONYL)BENZAMIDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group may play a role in its biological activity by undergoing redox reactions, while the sulfonyl group may enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N~1~-(4-NITROPHENYL)BENZAMIDE: Lacks the piperidine and sulfonyl groups.
N~1~-(4-NITROPHENYL)-3-(PIPERIDINOSULFONYL)BENZAMIDE: Lacks the methyl group.
4-METHYL-N~1~-(4-NITROPHENYL)-3-(PIPERIDINOSULFONYL)ANILINE: Contains an aniline group instead of a benzamide core.
Uniqueness
4-METHYL-N~1~-(4-NITROPHENYL)-3-(PIPERIDINOSULFONYL)BENZAMIDE is unique due to the presence of all three functional groups: the piperidine ring, the nitrophenyl group, and the sulfonyl group. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable molecule for various scientific research applications.
Properties
IUPAC Name |
4-methyl-N-(4-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14-5-6-15(13-18(14)28(26,27)21-11-3-2-4-12-21)19(23)20-16-7-9-17(10-8-16)22(24)25/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVWPCBEAQMOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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